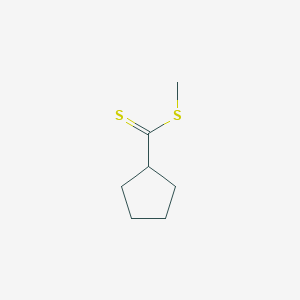
alpha,4-Dimethylbenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,4-Dimethylbenzyl acetate, also known as DMBA, is a synthetic compound commonly used in scientific research. It is a colorless liquid with a strong odor and is often used as a fragrance in perfumes and personal care products. DMBA is widely studied due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Alpha,4-Dimethylbenzyl acetate acts as an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in cellular metabolism and detoxification. Activation of AhR by this compound leads to the induction of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation in cells and tissues. This compound exposure has also been linked to the development of cancer in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha,4-Dimethylbenzyl acetate is a widely used compound in scientific research due to its unique properties. It is relatively easy to synthesize and has a strong odor, making it useful in various applications. However, this compound is also known to be toxic and can cause skin irritation and respiratory problems in humans. Care should be taken when handling this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for alpha,4-Dimethylbenzyl acetate research. One area of interest is the potential use of this compound as a biomarker for cancer diagnosis and treatment. This compound has also been studied for its potential use in insect control and as a pheromone in animal behavior studies. Further research is needed to fully understand the potential applications of this compound in various fields.
In conclusion, this compound is a synthetic compound widely used in scientific research due to its unique properties. It has been studied for its potential use as a biomarker for cancer diagnosis and treatment, as well as its applications in insect control and animal behavior studies. While this compound has advantages in laboratory experiments, care should be taken due to its toxic nature. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
Alpha,4-Dimethylbenzyl acetate can be synthesized through several methods, including the Friedel-Crafts acylation of toluene with acetic anhydride and aluminum chloride. This method involves the reaction of toluene with acetic anhydride and aluminum chloride to form this compound and acetic acid. Other methods include the reaction of benzyl chloride with sodium acetate and acetic anhydride or the reaction of benzyl alcohol with acetic anhydride and sulfuric acid.
Aplicaciones Científicas De Investigación
Alpha,4-Dimethylbenzyl acetate is widely used in scientific research due to its unique properties. It has been used as a scent lure in insect traps, as a pheromone in animal behavior studies, and as a fragrance in perfumes and personal care products. This compound has also been studied for its potential use as a biomarker for cancer diagnosis and treatment.
Propiedades
Número CAS |
19759-40-1 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)ethyl acetate |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3 |
Clave InChI |
HOKHCDLSYKTSOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C(C)OC(=O)C |
Otros números CAS |
19759-40-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
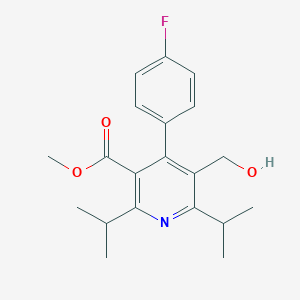
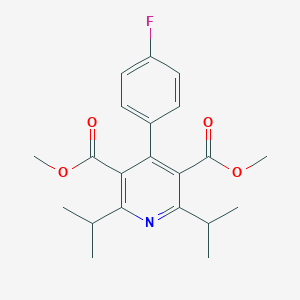

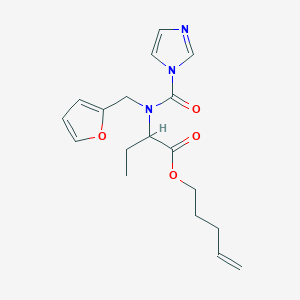
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
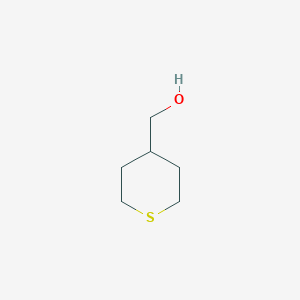

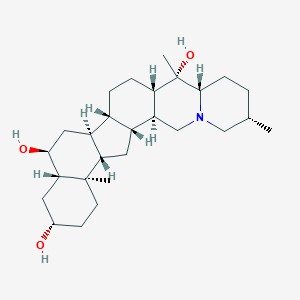
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
